molecular formula C15H13ClN2O2 B8234442 2-Benzyl-1H-benzoimidazole-5-carboxylic acid hydrochloride

2-Benzyl-1H-benzoimidazole-5-carboxylic acid hydrochloride

Cat. No.: B8234442
M. Wt: 288.73 g/mol
InChI Key: CGKRCJXXOLEYDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Biological Activity

2-Benzyl-1H-benzoimidazole-5-carboxylic acid hydrochloride is a compound that belongs to the benzimidazole family, known for its diverse biological activities. Benzimidazole derivatives have been extensively studied due to their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this compound, summarizing recent research findings, case studies, and relevant data.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzimidazole derivatives, including this compound. Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it has been shown to induce apoptosis in MCF cell lines with an IC50 value of 25.72 ± 3.95 μM . Furthermore, in vivo studies demonstrated that this compound effectively suppressed tumor growth in murine models .

Table 1: Anticancer Activity Data

CompoundCell LineIC50 (μM)
This compoundMCF (breast cancer)25.72 ± 3.95
4-(1H-benzo[d]imidazol-2-yl)-N-(2-fluoroethyl)-N-methylanilineU87 (glioblastoma)45.2 ± 13.0
4-(6-chloro-1H-benzo[d]imidazol-2-yl)-N′-(2,4-dichlorobenzylidene)benzohydrazideHuman lung adenocarcinoma57.89 ± 0.19

Antimicrobial Activity

Benzimidazole derivatives are also recognized for their antimicrobial properties. The compound has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Studies indicate that it inhibits the growth of Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 0.015 mg/mL .

Table 2: Antimicrobial Activity Data

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.015
Escherichia coliNot specified
Pseudomonas aeruginosaNot specified

Anti-inflammatory Effects

The anti-inflammatory properties of benzimidazole derivatives have also been documented. The compound appears to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.

Structure-Activity Relationship (SAR)

The biological activity of benzimidazole derivatives is highly dependent on their chemical structure. Modifications at specific positions on the benzimidazole ring can enhance or diminish their biological effects. For example, substituents at the 1-, 2-, and/or 5-positions have been found to significantly impact the pharmacological profile of these compounds .

Table 3: Structure-Activity Relationship Insights

PositionSubstituent TypeEffect on Activity
1Alkyl groupIncreased anticancer activity
2HalogenEnhanced antimicrobial efficacy
5HydroxylImproved anti-inflammatory effects

Case Studies

Several case studies have illustrated the clinical relevance of benzimidazole derivatives:

  • Case Study on Anticancer Efficacy : A study involving tumor-bearing mice treated with a benzimidazole derivative showed a marked reduction in tumor size compared to controls, suggesting potent anticancer activity .
  • Clinical Trials : Ongoing clinical trials are exploring the efficacy of various benzimidazole derivatives in treating specific cancers and infections, with preliminary results indicating promising outcomes.

Properties

IUPAC Name

2-benzyl-3H-benzimidazole-5-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2.ClH/c18-15(19)11-6-7-12-13(9-11)17-14(16-12)8-10-4-2-1-3-5-10;/h1-7,9H,8H2,(H,16,17)(H,18,19);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGKRCJXXOLEYDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NC3=C(N2)C=C(C=C3)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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